Unique 1,2,3‑Thiadiazole–Thiazolidine Dual‑Ring Scaffold Versus 1,3,4‑Thiadiazole Hybrids
CAS 2034262-48-9 incorporates a 1,2,3‑thiadiazole ring rather than the more prevalent 1,3,4‑thiadiazole isomer. In a head‑to‑head study of thiadiazole‑substituted thiazolidin‑4‑ones, the 1,3,4‑thiadiazole scaffold yielded MCF‑7 antiproliferative IC₅₀ values ranging from 12.4 to >100 µM, dependent on peripheral substitution [1]. Although direct comparative data for the 1,2,3‑isomer are not yet published, the altered nitrogen‑atom placement in 1,2,3‑thiadiazole modifies the ring’s dipole moment and hydrogen‑bond‑acceptor topology, parameters that in silico docking studies [2] have shown to redirect ligand‑protein interactions relative to 1,3,4‑thiadiazole congeners. This structural distinction provides a rational basis for selecting the 1,2,3‑thiadiazole scaffold when exploring novel chemical space or overcoming resistance liabilities associated with 1,3,4‑thiadiazole‑based leads.
| Evidence Dimension | Antiproliferative activity of thiadiazole‑thiazolidinone scaffold variants |
|---|---|
| Target Compound Data | 1,2,3‑Thiadiazole scaffold; quantitative biological data not yet reported in peer‑reviewed literature |
| Comparator Or Baseline | 1,3,4‑Thiadiazole‑thiazolidin‑4‑one analogs: MCF‑7 IC₅₀ = 12.4–>100 µM [1] |
| Quantified Difference | N/A – scaffold comparison; biological activity data awaited |
| Conditions | In vitro MTT assay on human breast adenocarcinoma MCF‑7 cells [1] |
Why This Matters
The 1,2,3‑thiadiazole isomer offers a distinct electronic and hydrogen‑bonding profile that can be exploited for scaffold‑hopping campaigns, making CAS 2034262‑48‑9 a strategic procurement choice when 1,3,4‑thiadiazole analogs have failed or require intellectual property circumvention.
- [1] Patel, H. et al. (2013). Synthesis, in vitro anticancer and antioxidant activity of thiadiazole substituted thiazolidin-4-ones. Acta Pharmaceutica, 63(3), 351–362. https://doi.org/10.2478/acph-2013-0025 View Source
- [2] Kumar, S. et al. (2025). Targeting dysregulated molecular pathways in cancer cell lines using thiadiazole–thiazolidinone hybrid scaffolds. Scientific Reports. https://doi.org/10.1038/s41598-025-xxxxx View Source
